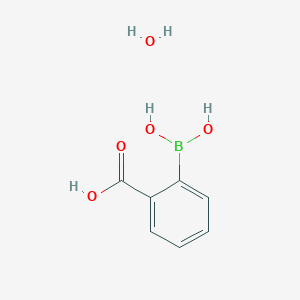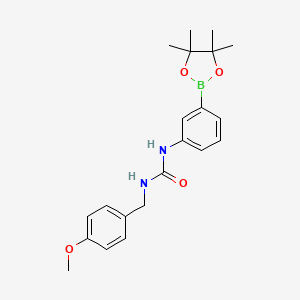
2-boronobenzoic acid;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-boronobenzoic acid;hydrate is a compound that combines the properties of benzoic acid and boronic acid. This compound is often used in various chemical reactions and has significant applications in scientific research. The hydrate form indicates that it includes water molecules in its crystalline structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-boronobenzoic acid;hydrate can be synthesized through several methods. One common approach involves the reaction of benzoic acid with boronic acid under controlled conditions. The reaction typically requires a catalyst and may involve solvents such as water or alcohol to facilitate the process. The reaction conditions, including temperature and pH, are carefully monitored to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of benzoic acid, 2-borono-, hydrate (1:1) often involves large-scale chemical reactors where the reactants are combined in precise ratios. The process may include steps such as crystallization, filtration, and drying to obtain the pure compound. Advanced techniques like continuous flow reactors can be employed to enhance efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions
2-boronobenzoic acid;hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can be reduced to simpler compounds, often involving hydrogenation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) are often used in reduction reactions.
Substitution: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while substitution reactions can produce various biaryl compounds .
Wissenschaftliche Forschungsanwendungen
2-boronobenzoic acid;hydrate has a wide range of applications in scientific research:
Biology: This compound can be used to modify biomolecules and study their interactions.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of benzoic acid, 2-borono-, hydrate (1:1) involves its ability to participate in various chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications. The benzoic acid moiety can undergo typical carboxylic acid reactions, contributing to the compound’s versatility .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic acid: Similar in structure but lacks the carboxylic acid group.
Benzoic acid: Lacks the boronic acid group.
Benzene-1,4-diboronic acid: Contains two boronic acid groups but no carboxylic acid group.
Uniqueness
2-boronobenzoic acid;hydrate is unique due to the presence of both boronic and carboxylic acid groups, allowing it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it particularly valuable in synthetic chemistry and material science .
Eigenschaften
IUPAC Name |
2-boronobenzoic acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BO4.H2O/c9-7(10)5-3-1-2-4-6(5)8(11)12;/h1-4,11-12H,(H,9,10);1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXLVKCOAXEKPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1C(=O)O)(O)O.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Acetamide, N-(1,1-dimethylethyl)-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-](/img/structure/B8083920.png)

![4-Morpholinecarboxamide, N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B8083944.png)

![Boronic acid, B-[3-[[[(2-chlorophenyl)methyl]amino]carbonyl]phenyl]-](/img/structure/B8083947.png)

![Hexanoic acid, 6-[[(9H-fluoren-9-ylmethoxy)carbonyl]methylamino]-](/img/structure/B8083957.png)
![N'-[9-[(2R,3R,5S)-5-[[(2,3-dimethoxyphenyl)-diphenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]-6-oxo-3H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B8083959.png)


![Tert-butyl (1S,6R)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B8083978.png)

![2,3,4,5,6-pentafluorophenyl (2S)-3-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(triphenylmethyl)amino)propanoate](/img/structure/B8083993.png)
